cis-3,4-Tetrahydrofurandiamine
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Overview
Description
cis-3,4-Tetrahydrofurandiamine: is a cyclic diamine with a tetrahydrofuran ring structure. It is a versatile compound with a wide range of applications in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of 1,3-disubstituted 3,4-dihydro-β-carbolines: The reduction of 1,3-disubstituted 3,4-dihydro-β-carbolines using sodium borohydride gives cis-1,2,3,4-tetrahydro-β-carbolines with satisfactory stereoselectivity.
Cyclisation of 2,3-dihydro-3-ureidothiophen SS-dioxides: This method involves the cyclisation of 2,3-dihydro-3-ureidothiophen SS-dioxides with a base to produce cis-fused ureas.
Industrial Production Methods: Industrial production methods for cis-3,4-Tetrahydrofurandiamine typically involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-3,4-Tetrahydrofurandiamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
cis-3,4-Tetrahydrofurandiamine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of cis-3,4-Tetrahydrofurandiamine involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-3,4-Tetrahydrofurandiamine
- 3,4-Dihydro-β-carbolines
- cis-fused ureas
Comparison:
- cis-3,4-Tetrahydrofurandiamine is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules.
- trans-3,4-Tetrahydrofurandiamine has a different stereochemistry, leading to different chemical and biological properties.
- 3,4-Dihydro-β-carbolines and cis-fused ureas have different core structures but may share some similar reactivity patterns due to the presence of amine groups .
Properties
IUPAC Name |
(3S,4R)-oxolane-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O/c5-3-1-7-2-4(3)6/h3-4H,1-2,5-6H2/t3-,4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSJSRRUXSUNFA-ZXZARUISSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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